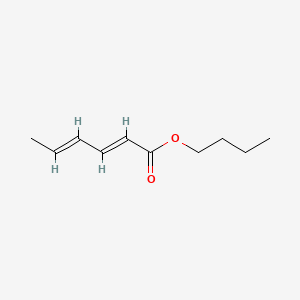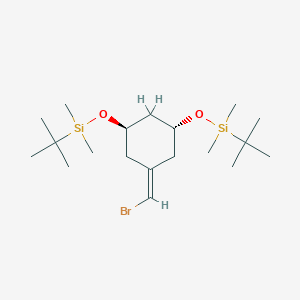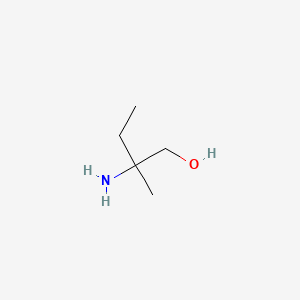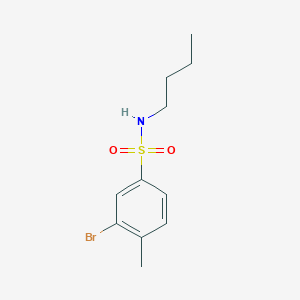
2-(Bis(2-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)-2-oxoethyl)amino)acetic acid
Descripción general
Descripción
Se utiliza para mejorar la eficacia de la radioterapia en el tratamiento de varios tipos de cáncer, incluido el carcinoma nasofaríngeo y el cáncer de laringe . El glicididazol funciona aumentando la sensibilidad de las células cancerosas a la radiación, mejorando así la eficacia del tratamiento.
Mecanismo De Acción
El glicididazol aumenta la radiosensibilidad de las células cancerosas mediante la regulación a la baja de la vía de señalización ATM. Esta vía es crucial para la reparación de las roturas de doble cadena del ADN, que son uno de los tipos de daño más perjudiciales causados por la irradiación. Al regular a la baja la vía ATM, el glicididazol aumenta el daño al ADN y mejora la apoptosis celular, haciendo que las células cancerosas sean más susceptibles a la radiación .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La preparación de glicididazol sódico implica la disolución de manitol y bicarbonato de sodio en agua para inyección a 30-40 °C. La materia prima de glicididazol sódico se añade entonces lentamente a esta solución mientras se agita para disolverla. A continuación, la solución se complementa con agua para inyección adicional, se mezcla uniformemente y se almacena. La mezcla se filtra, se llena, se liofiliza y se tapa en condiciones en las que el licor medicinal se enfría rápidamente a 10-20 °C .
Métodos de producción industrial: La producción industrial de glicididazol sódico sigue un proceso similar, pero a mayor escala. El proceso está diseñado para ser simple, estable y adecuado para la producción industrial. Este método garantiza que la degradación del glicididazol sódico y el contenido de impurezas en el licor medicinal se reduzcan considerablemente, asegurando el efecto farmacéutico y mejorando la seguridad de la medicación clínica .
Análisis De Reacciones Químicas
Tipos de reacciones: El glicididazol experimenta diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Estas reacciones son cruciales para su función como radiosensibilizador.
Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y diversos catalizadores. Las condiciones para estas reacciones suelen implicar temperaturas y niveles de pH controlados para garantizar las transformaciones químicas deseadas.
Productos principales formados: Los productos principales formados a partir de estas reacciones incluyen diversos intermediarios y subproductos que contribuyen a la eficacia general del glicididazol como radiosensibilizador .
Aplicaciones Científicas De Investigación
El glicididazol tiene una amplia gama de aplicaciones de investigación científica, en particular en los campos de la química, la biología, la medicina y la industria. En química, se utiliza para estudiar los mecanismos de radiosensibilización y los efectos de la radiación en las células cancerosas. En biología, ayuda a comprender los procesos celulares implicados en el daño y la reparación del ADN. En medicina, el glicididazol se utiliza como radiosensibilizador para mejorar la eficacia de la radioterapia en el tratamiento de varios tipos de cáncer, incluido el carcinoma nasofaríngeo y el cáncer de laringe . En la industria, se utiliza en la producción de productos farmacéuticos y otros compuestos químicos .
Comparación Con Compuestos Similares
El glicididazol es similar a otros radiosensibilizadores como el doranidazol y el metronidazol. Tiene propiedades únicas que lo hacen más eficaz en ciertas condiciones. Por ejemplo, el glicididazol está específicamente diseñado para dirigirse a las células tumorales hipóxicas, que a menudo son más resistentes a la radiación. Esto lo hace especialmente útil en el tratamiento de cánceres con regiones hipóxicas .
Lista de compuestos similares:- Doranidazol
- Metronidazol
- Nimorazol
Estos compuestos comparten mecanismos de acción similares, pero difieren en sus estructuras químicas y aplicaciones específicas .
Propiedades
IUPAC Name |
2-[bis[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]-2-oxoethyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O10/c1-12-19-7-14(24(30)31)22(12)3-5-34-17(28)10-21(9-16(26)27)11-18(29)35-6-4-23-13(2)20-8-15(23)25(32)33/h7-8H,3-6,9-11H2,1-2H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSWJRUMDBPELJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCOC(=O)CN(CC(=O)O)CC(=O)OCCN2C(=NC=C2[N+](=O)[O-])C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432743 | |
| Record name | 2-(Bis(2-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)-2-oxoethyl)amino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
298688-51-4 | |
| Record name | Glycididazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0298688514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Bis(2-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)-2-oxoethyl)amino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCIDIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2PT4D6Q3B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of Glycididazole as a radiosensitizer?
A1: Glycididazole acts as a radiosensitizer primarily by targeting hypoxic tumor cells, which are known to be more resistant to radiation therapy. While the precise mechanism remains under investigation, research suggests that Glycididazole may exert its effects by:
- Enhancing DNA damage: Glycididazole, particularly when combined with radiation, significantly increases DNA damage in tumor cells, potentially by interfering with DNA repair mechanisms. []
- Promoting apoptosis: Glycididazole, especially in conjunction with radiation, has been observed to promote apoptosis (programmed cell death) in tumor cells, contributing to its radiosensitizing effect. []
Q2: How does the decomposition of Glycididazole in vivo affect its efficacy?
A3: Research indicates that Glycididazole is metabolized in vivo, decomposing into Metronidazole. [] This decomposition results in a lower concentration of Glycididazole compared to other radiosensitizers like Doranidazole, potentially reducing its radiosensitizing efficiency. []
Q3: What is the molecular formula and weight of Glycididazole?
A3: The molecular formula of Glycididazole is C19H27N7O8, and its molecular weight is 481.46 g/mol.
Q4: What are the challenges associated with the stability of Glycididazole formulations?
A5: Maintaining the stability of Glycididazole in formulations presents challenges due to its susceptibility to degradation. To mitigate this, specific formulations have been developed, incorporating excipients like mannitol and sodium bicarbonate. These excipients help minimize degradation and ensure the drug's efficacy. [, ]
Q5: How does the addition of Mannitol and Sodium Bicarbonate enhance the stability of Glycididazole formulations?
A6: Mannitol acts as a bulking agent and cryoprotectant, preventing the drug's degradation during freeze-drying and storage. Sodium bicarbonate helps maintain the pH of the solution, further contributing to the drug's stability. The specific ratio of these excipients is crucial for optimal formulation stability. [, ]
Q6: What is the uptake pattern of Glycididazole in tumor and normal tissues?
A7: Studies using high-performance liquid chromatography (HPLC) have revealed that the concentration of Glycididazole in tumor tissues can be 1.6 to 2.8 times higher than in adjacent muscle tissue, particularly at higher doses. [] This difference in uptake is crucial for maximizing its therapeutic effect while minimizing potential damage to healthy tissues.
Q7: What in vitro models have been used to study the radiosensitizing effects of Glycididazole?
A8: Various in vitro models, including human lung adenocarcinoma cells (A549) [, ], cervical cancer cells (Siha) [], and laryngeal cancer cells (Hep-2) [, ] have been employed to investigate Glycididazole's radiosensitizing potential. These studies typically involve exposing cells to Glycidazole with or without radiation and assessing outcomes such as cell survival, DNA damage, and apoptosis.
Q8: What in vivo models have been used to study the efficacy of Glycididazole?
A9: In vivo studies have employed various animal models, including murine squamous cell carcinoma (SCCVII) [], rabbit VX2 lung transplant tumors [], and nude mice xenografts of human esophageal cancer (EC109), head and neck cancer (FaDu), and lung cancer (A549) [] to evaluate Glycididazole's radiosensitizing effects. These models help assess the drug's impact on tumor growth, survival rates, and potential side effects in a living organism.
Q9: What are the clinical findings regarding the efficacy of Glycididazole in combination with radiotherapy?
A9: Numerous clinical studies have demonstrated the efficacy of Glycididazole in combination with radiotherapy for various cancers, including:
- Nasopharyngeal carcinoma: Studies show that adding Glycididazole to radiotherapy improves complete remission rates for both primary tumors and lymph node metastases, especially in locally advanced cases. [, , , , , , ]
- Esophageal cancer: Research indicates that combining Glycididazole with radiotherapy, particularly in locally advanced cases, leads to a higher overall response rate and may improve short-term outcomes. [, , ]
- Cervical cancer: Studies suggest that Glycidazole, when added to radiotherapy, can significantly improve complete remission rates compared to radiotherapy alone. []
- Lung cancer: Research indicates that using Glycidazole with radiotherapy, even in challenging cases like multiple brain metastases, may enhance disease control and prolong progression-free survival. [, , ]
Q10: Has Glycidazole demonstrated efficacy in treating recurrent tumors?
A11: Clinical research suggests that Glycididazole holds promise in treating recurrent tumors, particularly those resistant to initial radiotherapy. Studies on recurrent esophageal carcinoma indicate that combining Glycididazole with re-irradiation can enhance short-term treatment effectiveness, improve local control rates, and potentially increase survival rates. []
Q11: Does combining Glycididazole with chemotherapy enhance its radiosensitizing effect?
A12: Evidence suggests that combining Glycididazole with specific chemotherapeutic agents might further enhance its radiosensitizing effects. For instance, research on lung adenocarcinoma cells (A549) demonstrated that combining Glycididazole with Cisplatin significantly increased the expression of p21, a protein involved in cell cycle regulation and apoptosis, compared to either agent alone. [] This synergistic effect warrants further investigation for potential clinical applications.
Q12: Can tumor hypoxia status predict the efficacy of Glycididazole?
A13: Research suggests a correlation between pretreatment tumor hypoxia status and the radiosensitizing effect of Glycididazole. Studies using immunohistochemical staining for Hypoxia Inducible Factor 1α (HIF-1α) and plasma Osteopontin (OPN) levels in various xenograft models indicated that tumors with higher hypoxia levels might exhibit greater sensitivity to Glycididazole treatment. []
Q13: Can 18F-fluoromisonidazole (FMISO) PET/CT be used to assess the radiosensitizing effects of Glycididazole?
A14: Recent research suggests that 18F-FMISO PET/CT imaging might be a valuable tool for evaluating Glycididazole's radiosensitizing effects. Studies on esophageal cancer patients demonstrated that adding Glycididazole to radiotherapy led to significant reductions in tumor/muscle ratio (T/M) and hypoxia volume (HV) as measured by 18F-FMISO PET/CT. [] This non-invasive imaging technique could potentially help personalize treatment strategies and monitor treatment response.
Q14: What analytical techniques are used to assess Glycididazole levels in biological samples?
A15: High-performance liquid chromatography (HPLC) is a key technique used to analyze the concentration of Glycididazole and its metabolites in biological samples, such as tumor tissues and adjacent muscle. [, ] This method allows researchers to understand the drug's pharmacokinetic properties and its distribution within the body.
Q15: How is the residual solvent content in Glycididazole determined?
A16: Capillary gas chromatography (GC) is employed to determine the residual organic solvent content, specifically N,N-dimethylformamide (DMF) and alcohol, in Glycididazole samples. [] This method ensures the purity and quality of the drug substance used in formulations.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















